molecular formula C8H16O B1223023 1,2-Epoxyoctane CAS No. 2984-50-1

1,2-Epoxyoctane

Cat. No. B1223023
CAS RN: 2984-50-1
M. Wt: 128.21 g/mol
InChI Key: NJWSNNWLBMSXQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-epoxyoctane has been explored through biological means, particularly using Pseudomonas oleovorans. This bacterium demonstrates a remarkable ability to convert 1-octene into 1,2-epoxyoctane, especially when grown in a two-phase system containing high concentrations of 1-octene. This process yields significantly higher amounts of epoxide compared to the production by resting cells, highlighting an efficient method of biosynthesis (de Smet, Wynberg, & Witholt, 1981).

Molecular Structure Analysis

The molecular structure of compounds related to 1,2-epoxyoctane, such as 1,3-dioxa-6-aza-2-germacyclooctanes, has been detailed through X-ray diffraction studies. These analyses reveal the intricate spatial arrangement and bonding within the molecules, providing insight into the molecular geometry and potential reactivity of 1,2-epoxyoctane derivatives (Lukevics, Belyakov, & Pudova, 1996).

Chemical Reactions and Properties

Dissociative photoionization studies using synchrotron radiation have elucidated the reactivity of 1,2-epoxyoctane under ultraviolet photons. This research identifies the appearance potentials of dominant ion fragments and proposes dissociative channels for the photoionization of 1,2-epoxyoctane, shedding light on its chemical behavior under high-energy conditions (Wang et al., 2016).

Physical Properties Analysis

The study on the liquid phase rearrangement of 1,2-epoxyoctane over Al-MCM-41 catalysts provides valuable insights into the physical properties that influence its reactivity. Factors such as solvent polarity and the catalytic environment significantly affect the conversion rates and selectivity towards desired products, highlighting the importance of physical conditions in chemical reactions (Serrano, Grieken, Melero, & García, 2007).

Chemical Properties Analysis

The interaction of 1,2-epoxyoctane with tris(pentafluorophenyl)borane in the presence of water has been studied to understand its regioselective ring-opening reactions. This research emphasizes the role of residual water in modulating the reactivity and selectivity of catalyzed reactions, offering insights into the chemical properties that govern the behavior of 1,2-epoxyoctane in complex reaction systems (Yu et al., 2018).

Scientific Research Applications

1. Synthesis by Pseudomonas oleovorans

Pseudomonas oleovorans has been utilized for the synthesis of 1,2-epoxyoctane from 1-octene. Studies have compared the production of 1,2-epoxyoctane by resting and growing cells of this bacterium, with a significant increase in epoxide production observed in growing cultures (de Smet, Wynberg, & Witholt, 1981).

2. Dissociative Photoionization Research

Research involving dissociative photoionization of 1,2-epoxyoctane using synchrotron radiation revealed insights into the structure and energy of the parent, ionized, and neutral radicals. This study provided valuable data on the dissociative channels during the photoionization of 1,2-epoxyoctane (Wang et al., 2016).

3. Growth Kinetics of Pseudomonas oleovorans

Another study focused on the inhibitory effect of 1,2-epoxyoctane on the growth kinetics of Pseudomonas oleovorans. This research is essential for understanding the product inhibition during the microbial production of 1,2-epoxyoctane (van der Meer, Miedema, Luyben, & Beenackers, 1993).

4. Biocatalytic Resolution Using Yeast Cells

Studies have explored the use of various yeast strains for the biocatalytic resolution of 1,2-epoxyoctane. This research found notable epoxide hydrolase activities in several yeast strains, contributing to the asymmetric hydrolysis of 1,2-epoxyoctane (Botes, Weijers, & van Dyk, 1998).

5. Catalytic Liquid Phase Rearrangement

The effect of Al-MCM-41 properties on the catalytic liquid phase rearrangement of 1,2-epoxyoctane was examined. This study highlighted how the pore size and acidic properties of catalysts affect the reaction's selectivity and efficiency (Serrano et al., 2007).

6. Antifouling Agent in Membrane Bioreactor

Chitosan's use as an antifouling agent in a membrane bioreactor for the biocatalytic chiral resolution of 1,2-epoxyoctane was explored. This research offered solutions to improve flow rates and reduce resistance in the bioreactor (Roux, Krieg, Yeates, & Breytenbach, 2005).

7. Enzymatic Epoxidation by Pseudomonas oleovorans

Research into the enzymatic epoxidation process revealed the kinetics of forming various epoxy compounds, including 1,2-epoxyoctane, by Pseudomonas oleovorans. This work provides insights into substrate competition and the necessity of viable cells for epoxidation (Schwartz & McCoy, 1976).

Safety And Hazards

1,2-Epoxyoctane is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on improving the understanding of the ring-opening catalysis of this compound in the presence of water, which could facilitate future improvement of catalyst regioselectivity and reactivity . Another area of interest could be the biocatalytic resolution of 1,2-epoxyoctane using different yeast strains with novel epoxide hydrolase activities .

properties

IUPAC Name

2-hexyloxirane
Source PubChem
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InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSNNWLBMSXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301031190
Record name Hexyloxirane
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Molecular Weight

128.21 g/mol
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Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name Octene-1,2-oxide
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Product Name

1,2-Epoxyoctane

CAS RN

2984-50-1, 26637-94-5
Record name 2-Hexyloxirane
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Record name Octene-1,2-oxide
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Record name Octane, epoxy-
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Record name 1,2-EPOXYOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Epoxyoctane
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1,2-Epoxyoctane
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1,2-Epoxyoctane

Citations

For This Compound
1,470
Citations
MJ de Smet, H Wynberg, B Witholt - Applied and environmental …, 1981 - Am Soc Microbiol
We have optimized and compared the synthesis of 1,2-epoxyoctane from 1-octene by resting and by growing cells of Pseudomonas oleovorans. The net production of 1,2-epoxyoctane …
Number of citations: 73 journals.asm.org
BJ Abbott, CT Hou - Applied Microbiology, 1973 - Am Soc Microbiol
Resting cells of Pseudomonas oleovorans PO-1R that had been grown on octane oxidized 1-alkenes containing 6 to 12 carbon atoms and 1,7-octadiene to their corresponding 1,2-…
Number of citations: 97 journals.asm.org
HM Krieg, JC Breytenbach, K Keizer - Journal of membrane science, 2000 - Elsevier
A flow-through membrane bioreactor was developed for the enantioselective catalytic hydrolysis of racemic 1,2-epoxyoctane (epoxide) to (S)-1,2-epoxyoctane and (R)-1,2-octanediol by …
Number of citations: 12 www.sciencedirect.com
Y Yu, Y Zhu, MN Bhagat, A Raghuraman… - ACS …, 2018 - ACS Publications
A nonconventional, water-mediated catalytic mechanism was proposed to explain the effects of residual water on the reactivity and regioselectivity of tris(pentafluorophenyl)borane …
Number of citations: 28 pubs.acs.org
RD Schwartz, CJ McCoy - Applied and Environmental …, 1976 - Am Soc Microbiol
The kinetics of the enzymatic formation of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-epoxyoctane by growing and resting cell suspensions of Pseudomonas oleovorans are …
Number of citations: 22 journals.asm.org
HM Krieg, AL Botes, MS Smit, JC Breytenbach… - Journal of Molecular …, 2001 - Elsevier
In this study, the effect of the two co-solvents, acetonitrile (MeCN) and ethanol (EtOH), on the solubility of 1,2-epoxyoctane (epoxide), and on the reactivity of the catalytic hydrolysis to 1,2…
Number of citations: 19 www.sciencedirect.com
P Jaiswal, MN Varma - Journal of CO2 Utilization, 2016 - Elsevier
In the present study, the synthesis of cyclic carbonate by cycloaddition reaction of CO 2 and epoxide catalyzed by imidazolium salts ionic liquids, was carried out under supercritical …
Number of citations: 17 www.sciencedirect.com
CK Bennett, MN Bhagat, Y Zhu, Y Yu… - ACS …, 2019 - ACS Publications
Density functional theory (DFT) calculations, experimental data, and microkinetic modeling are used to extend a triple-pathway (Lewis acid, water-mediated, and alcohol-mediated) …
Number of citations: 14 pubs.acs.org
AB Van der Meer, WA Miedema, KCAM Luyben… - … Engineering Journal and …, 1993 - Elsevier
During the production of 1,2-epoxyoctane from 1-octene by Pseudomonas oleovorans cells, both cell growth and epoxide production are inhibited by the product. To investigate this …
Number of citations: 2 www.sciencedirect.com
R van Grieken, DP Serrano, JA Melero… - Journal of Molecular …, 2004 - Elsevier
The role of solvent nature in the liquid phase rearrangement of 1,2-epoxyoctane over Al-TS-1 and Al-MCM-41 catalysts is reported. The main reaction product is the aldehyde, while …
Number of citations: 25 www.sciencedirect.com

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